molecular formula C11H15NO2 B1600936 Ethyl 2-(4-(aminomethyl)phenyl)acetate CAS No. 62910-48-9

Ethyl 2-(4-(aminomethyl)phenyl)acetate

Cat. No. B1600936
CAS RN: 62910-48-9
M. Wt: 193.24 g/mol
InChI Key: FMELKQUZTWEFLT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C11H15NO2 . It belongs to the class of organic compounds known as esters, which are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(aminomethyl)phenyl)acetate consists of a phenyl ring attached to an acetate group via a methylene (CH2) bridge. The acetate group is further linked to an ethyl group .


Physical And Chemical Properties Analysis

Ethyl 2-(4-(aminomethyl)phenyl)acetate has a molecular weight of 193.24 . The compound is expected to have high GI absorption and is BBB permeant . It has a consensus Log Po/w of 1.57, indicating its lipophilicity . The compound is soluble with a Log S (ESOL) of -2.45 .

Safety And Hazards

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a related compound, has a safety signal word of “Warning” and hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

ethyl 2-[4-(aminomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELKQUZTWEFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468181
Record name Ethyl [4-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(aminomethyl)phenyl)acetate

CAS RN

62910-48-9
Record name Ethyl [4-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 g (2.6 mmol) of ethyl (4-cyanophenyl)acetate was dissolved in 70 ml of ethanolic ammonia solution and hydrogenated, at room temperature and under standard pressure, over Raney nickel. After 45 minutes, the mixture was filtered and evaporated. This resulted in 0.42 g (82%) of ethyl (4-aminomethylphenyl)acetate. MS (ES+): m/e=194.11
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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